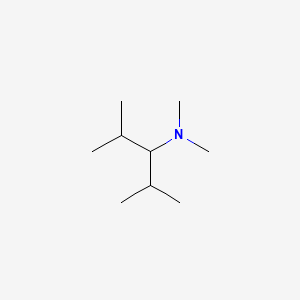

1-Isopropyl-N,N,2,-trimethylpropylamine

Description

Significance of Tertiary Amines in Contemporary Organic Synthesis and Chemical Research

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three carbon-containing groups. acs.orgresearchgate.net This structure imparts unique chemical properties that make them invaluable in modern organic synthesis. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom directly bonded to the nitrogen, which influences their reactivity and physical properties, such as lower boiling points compared to their primary and secondary counterparts due to the inability to form hydrogen bonds with themselves. acs.org

The lone pair of electrons on the nitrogen atom allows tertiary amines to function as bases and nucleophiles. acs.org Their nucleophilicity is central to their role in a wide array of chemical reactions, including alkylation and acylation. researchgate.net Furthermore, certain tertiary amines are employed as catalysts in organic synthesis, facilitating reactions by forming stable cationic intermediates. researchgate.netrsc.org The steric hindrance around the nitrogen atom in more complex tertiary amines can be exploited to create non-nucleophilic bases, which are crucial for selectively deprotonating a substrate without undergoing nucleophilic attack. rsc.org This controlled reactivity is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures. acs.org

Current Research Landscape and Identified Knowledge Gaps Pertaining to 1-Isopropyl-N,N,2,-trimethylpropylamine

A review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research exists on tertiary amines as a class, and even on sterically hindered amines, dedicated academic studies focusing solely on the synthesis, reactivity, and application of this particular molecule are notably absent.

The primary characteristic of this compound is its significant steric bulk around the nitrogen atom, arising from the isopropyl and trimethylpropyl groups. This steric hindrance is expected to profoundly influence its chemical behavior, likely rendering it a weak nucleophile but a potentially useful non-nucleophilic base. rsc.orgrsc.org The synthesis of such extremely sterically hindered tertiary amines presents a considerable challenge, often requiring specialized synthetic methodologies. acs.orgrsc.org

The lack of dedicated research on this compound means that its specific properties and potential applications remain largely theoretical, based on extrapolations from similar, heavily substituted tertiary amines. This represents a clear opportunity for future research to explore the unique reactivity that may arise from its specific topology and to investigate its potential utility in organic synthesis.

Methodological Approaches Employed in the Study of Complex Amines

The study of complex amines such as this compound involves a combination of synthetic, spectroscopic, and analytical techniques.

Synthesis: The creation of sterically hindered tertiary amines often cannot be achieved by standard alkylation methods due to the steric crowding around the nitrogen center. Advanced synthetic strategies are required, such as:

Reductive Amination: This can involve the reaction of a ketone with a primary or secondary amine in the presence of a reducing agent. rsc.org For a highly hindered amine like the title compound, this would likely involve a multi-step process.

Reactions with in situ generated α-lactams: This method has been used for the synthesis of extremely sterically hindered tertiary amines. acs.org

Metal-catalyzed processes: Rhodium and Ruthenium catalyzed direct reductive amination of ketones have been developed for synthesizing hindered amines. rsc.org

Analysis and Characterization: Once synthesized, the structure and purity of the amine must be confirmed. Standard techniques for this include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. For complex amines, 2D NMR techniques may be necessary to fully assign the structure. sapub.org For sterically hindered amines, variable temperature NMR can be used to study dynamic processes like restricted bond rotation. acs.orgsapub.org

Infrared (IR) Spectroscopy: While tertiary amines lack the characteristic N-H stretches of primary and secondary amines, the C-N stretching vibrations can provide some information, although these are often weak and can be difficult to assign definitively in a complex molecule. spectroscopyonline.com

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

UV-Visible Spectroscopy: This can be used for the quantitative determination of tertiary amines, sometimes after derivatization to form a colored complex. nih.gov

The combination of these methodologies allows for the synthesis and thorough characterization of complex amines, paving the way for an understanding of their chemical properties and potential applications.

Compound Data

Properties of this compound (N,N,2,4-tetramethylpentan-3-amine)

| Property | Value | Source |

| IUPAC Name | N,N,2,4-tetramethylpentan-3-amine | chemspider.com |

| Molecular Formula | C₉H₂₁N | chemspider.com |

| Molecular Weight | 143.274 g/mol | chemspider.com |

| CAS Number | 54561-96-5 | chemspider.com |

Interactive Data Table: Calculated Properties Below is a table of computed properties for N,N,2,4-tetramethylpentan-3-amine. These values are predictions and may differ from experimental results.

| Property | Value |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 143.167400 |

| Monoisotopic Mass | 143.167400 |

| Topological Polar Surface Area | 3.2 Ų |

| Heavy Atom Count | 10 |

| Complexity | 114 |

Data sourced from PubChem and ChemSpider. chemspider.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

54561-96-5 |

|---|---|

Molecular Formula |

C9H21N |

Molecular Weight |

143.27 g/mol |

IUPAC Name |

N,N,2,4-tetramethylpentan-3-amine |

InChI |

InChI=1S/C9H21N/c1-7(2)9(8(3)4)10(5)6/h7-9H,1-6H3 |

InChI Key |

SWIVDNYSVCBPDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)C)N(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Isopropyl N,n,2, Trimethylpropylamine

Fundamental Reactivity Pathways of Tertiary Amines

Tertiary amines, defined by a nitrogen atom bonded to three alkyl or aryl groups, are a cornerstone of organic chemistry. Their reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character. However, the steric bulk of the substituents on the nitrogen atom, as is significant in 1-Isopropyl-N,N,2-trimethylpropylamine, plays a crucial role in modulating these fundamental properties.

Nucleophilic Substitution Reactions

In principle, the lone pair of electrons on the nitrogen atom of a tertiary amine can attack an electrophilic carbon atom, leading to a nucleophilic substitution reaction. This results in the formation of a quaternary ammonium (B1175870) salt. For a typical tertiary amine, this reaction is straightforward with a suitable alkyl halide.

However, for a sterically encumbered amine like 1-Isopropyl-N,N,2-trimethylpropylamine, the accessibility of the nitrogen's lone pair is significantly diminished. The bulky isopropyl and trimethylpropyl groups create a crowded environment around the nitrogen atom, hindering its ability to approach and attack an electrophile. This steric hindrance dramatically reduces the rate of nucleophilic substitution reactions. While simple alkylation with small electrophiles like methyl iodide might still occur, reactions with larger or more sterically demanding electrophiles would be exceptionally slow or may not proceed at all under standard conditions. This low nucleophilicity is a defining characteristic of many sterically hindered amines and is a direct consequence of the steric shielding of the nitrogen atom.

Protonation Behavior and Basicity Studies

The basicity of a tertiary amine is a measure of its ability to accept a proton. This is a fundamental property that influences its behavior in a wide range of chemical transformations. The basicity is typically quantified by the pKa of its conjugate acid.

Exploration of Specific Reaction Classes Involving 1-Isopropyl-N,N,2-trimethylpropylamine

The unique combination of high basicity and low nucleophilicity in sterically hindered amines like 1-Isopropyl-N,N,2-trimethylpropylamine makes them valuable reagents in specific organic reactions where their role is primarily that of a proton scavenger rather than a nucleophile.

Reactions with Aryl Chlorothionoformates and Dealkylation Mechanisms

The reaction of tertiary amines with aryl chlorothionoformates is a known method for the dealkylation of amines. researchgate.net This reaction typically proceeds through a nucleophilic attack of the amine on the thiocarbonyl group, forming a tetrahedral intermediate. The subsequent steps can lead to the cleavage of an alkyl group from the nitrogen atom.

For a sterically hindered amine like 1-Isopropyl-N,N,2-trimethylpropylamine, the initial nucleophilic attack would be slow due to steric hindrance. researchgate.net However, if the reaction does proceed, the mechanism of dealkylation would be of significant interest. The stability of the potential carbocation that can be eliminated from the nitrogen would influence the pathway. Given the structure of 1-Isopropyl-N,N,2-trimethylpropylamine, the isopropyl group or the trimethylpropyl group could potentially be cleaved. The relative ease of cleavage would depend on the stability of the corresponding carbocation and the transition state energies for their formation.

| Reactant | Expected Intermediate | Potential Dealkylation Products |

| 1-Isopropyl-N,N,2-trimethylpropylamine | Quaternary ammonium-thiocarbonyl adduct | N,N,2-trimethylpropylamine + Isopropyl derivative |

| Aryl Chlorothionoformate | N-Isopropyl-N,2-dimethylpropylamine + Methyl derivative |

Reactions with Ketenes and the Formation of Zwitterionic Intermediates

Tertiary amines are known to react with ketenes to form zwitterionic intermediates. nih.gov These intermediates can then undergo further reactions, often leading to the formation of amides through a dealkylation process. The reaction is initiated by the nucleophilic attack of the amine on the central carbon of the ketene.

In the case of 1-Isopropyl-N,N,2-trimethylpropylamine, the steric hindrance would again be a major factor influencing the rate of the initial attack on the ketene. However, due to the high reactivity of ketenes, the formation of a zwitterionic intermediate is still plausible. Once formed, this zwitterion would be highly reactive. The subsequent dealkylation step would likely be an intramolecular or amine-catalyzed process, with the loss of one of the alkyl groups from the nitrogen. The preference for which alkyl group is lost (methyl vs. isopropyl vs. trimethylpropyl) would be governed by a combination of steric and electronic factors, including the stability of the departing group as a carbocation in an elimination-type pathway or its susceptibility to nucleophilic attack in a substitution-type pathway. nih.gov

| Reactant | Proposed Intermediate | Potential Final Product |

| 1-Isopropyl-N,N,2-trimethylpropylamine | Zwitterionic adduct | N,N-disubstituted amide |

| Ketene (e.g., diphenylketene) |

C-H Functionalization Reactions of Tertiary Amine Motifs

The functionalization of C-H bonds adjacent (at the α-position) to the nitrogen atom in tertiary amines is a powerful tool in modern organic synthesis. sci-hub.senih.gov This can be achieved through various catalytic systems, often involving transition metals or photoredox catalysis. ucl.ac.uknih.govchemrxiv.org These reactions typically proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophile.

| C-H Bond Position | Potential Functionalized Product | Key Influencing Factors |

| N-C H₃ | Amine with a functionalized methyl group | Electronic effects, catalyst accessibility |

| Isopropyl C -H | Amine with a functionalized isopropyl group | Steric hindrance, stability of the intermediate |

| Trimethylpropyl C -H | Amine with a functionalized trimethylpropyl group | Steric hindrance, stability of the intermediate |

Mechanistic Elucidation through Experimental and Theoretical Approaches

A thorough search of scientific literature and chemical databases did not yield specific experimental or theoretical studies on the mechanistic pathways of 1-Isopropyl-N,N,2-trimethylpropylamine. General principles of tertiary amine reactivity suggest potential involvement in the processes outlined below, but dedicated research on this particular molecule is not apparent.

Role of Single Electron Transfer (SET) Processes and Radical Species

There is no specific literature detailing the role of single electron transfer processes or the formation and behavior of radical species originating from 1-Isopropyl-N,N,2-trimethylpropylamine. While tertiary amines are known to undergo SET in various chemical reactions, studies quantifying or characterizing this for the specified compound are absent.

Photoredox Catalysis in Tertiary Amine Transformations

No dedicated studies on the use of 1-Isopropyl-N,N,2-trimethylpropylamine as a substrate or catalyst in photoredox transformations were identified. The field of photoredox catalysis frequently employs tertiary amines, but the specific reactivity profile and mechanistic details for 1-Isopropyl-N,N,2-trimethylpropylamine within this context have not been documented in the available literature.

Kinetic and Stereochemical Investigations of Reaction Pathways

Detailed kinetic and stereochemical investigations that would elucidate the reaction pathways of 1-Isopropyl-N,N,2-trimethylpropylamine are not present in the accessible scientific record. Such studies are fundamental to understanding reaction mechanisms, and their absence prevents a detailed discussion of this topic.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming mechanistic proposals. However, no literature was found that specifically isolates or characterizes intermediates formed during reactions involving 1-Isopropyl-N,N,2-trimethylpropylamine.

Computational Chemistry and Theoretical Characterization of 1 Isopropyl N,n,2, Trimethylpropylamine

Quantum Mechanical Studies of Molecular Structure and Energetics

Quantum mechanical calculations are essential for determining the three-dimensional structure and energetic properties of molecules with a high degree of accuracy. For 1-Isopropyl-N,N,2,-trimethylpropylamine, methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with various density functional theory (DFT) functionals, are employed to predict its geometry.

These studies reveal that the significant steric hindrance imposed by the isopropyl and trimethylpropyl groups leads to a distorted trigonal pyramidal geometry around the central nitrogen atom. The C-N-C bond angles are predicted to be larger than those in less substituted amines, a consequence of the bulky alkyl groups repelling each other to minimize steric strain. The bond lengths are also influenced by this steric pressure.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Calculated Value (DFT/B3LYP/6-31G*) |

|---|---|

| C-N (isopropyl) bond length | 1.48 Å |

| C-N (trimethylpropyl) bond length | 1.49 Å |

| C-N-C bond angle | 114.5° |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used.

The energetic landscape of the molecule is characterized by a relatively high barrier to nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. The significant steric hindrance in this compound makes this inversion energetically unfavorable.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides invaluable insights into the pathways of chemical reactions involving this compound. Due to the steric shielding of the nitrogen's lone pair of electrons, its nucleophilicity is significantly reduced compared to less hindered amines.

Theoretical studies of its reaction with electrophiles, such as protonation or alkylation, focus on mapping the potential energy surface to identify the transition state structures and calculate the activation energies. These calculations typically show that the approach of an electrophile is sterically impeded, leading to higher activation barriers for reactions at the nitrogen center. The transition state for such reactions would exhibit a highly crowded environment around the nitrogen atom.

Prediction of Structure-Reactivity Relationships and Selectivity

The unique structure of this compound directly dictates its reactivity. Computational models can quantify this relationship by calculating various molecular descriptors. For instance, the calculated electrostatic potential map shows a region of negative potential around the nitrogen atom, corresponding to the lone pair, but this region is sterically inaccessible.

This steric hindrance is the primary factor governing its low reactivity as a nucleophile or a base. In reactions where it might act as a non-nucleophilic base, its effectiveness is still limited by the difficulty of the substrate in approaching the nitrogen atom. Therefore, it is predicted to be a poor participant in many common reactions of tertiary amines.

Elucidation of Conformational Dynamics and Stereoelectronic Effects

The conformational flexibility of this compound is another area of interest for computational analysis. The molecule possesses multiple rotatable bonds, leading to a complex conformational landscape with several local energy minima.

Conformational searches using molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanical calculations, can identify the most stable conformers. These studies reveal that the preferred conformations are those that minimize the gauche interactions between the bulky alkyl groups.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are also significant. The orientation of the nitrogen lone pair relative to the surrounding C-C and C-H bonds influences the molecule's electronic properties and, consequently, its reactivity. The significant steric bulk, however, tends to dominate over subtle stereoelectronic preferences.

Density Functional Theory (DFT) Applications in Amine Chemistry

Density Functional Theory (DFT) has become a workhorse in the computational study of amines due to its balance of accuracy and computational cost. Various functionals, such as B3LYP and M06-2X, are used to investigate the properties of amines like this compound.

In the context of this specific amine, DFT calculations are crucial for:

Accurate geometric predictions: Providing reliable bond lengths and angles.

Vibrational frequency analysis: Predicting the infrared spectrum, which can aid in its experimental identification.

Thermochemical analysis: Calculating properties like enthalpy of formation and Gibbs free energy.

Reactivity indices: Using concepts from conceptual DFT, such as Fukui functions, to predict the most likely sites for electrophilic or nucleophilic attack.

These DFT studies consistently highlight the profound impact of steric hindrance on the chemical behavior of this compound, reinforcing its character as a sterically encumbered and relatively unreactive tertiary amine.

Table of Compound Names

| Common Name | IUPAC Name |

| This compound | N,N,2,4-tetramethylpentan-3-amine |

Applications of 1 Isopropyl N,n,2, Trimethylpropylamine in Organic Synthesis and Catalysis

1-Isopropyl-N,N,2,-trimethylpropylamine as a Reagent in Chemical Transformations

Due to significant steric hindrance around the nitrogen atom, this compound is expected to be a poor nucleophile. masterorganicchemistry.com This characteristic is a defining feature of non-nucleophilic bases, which can deprotonate acidic compounds without engaging in competing nucleophilic attack on electrophilic centers within the substrate. msu.edu

In this capacity, it could theoretically be employed in elimination reactions, such as the formation of alkenes from alkyl halides or sulfonates. The bulky nature of the amine would favor the abstraction of a proton from the least sterically hindered position, following Hofmann's rule. libretexts.org A well-known example of a sterically hindered amine used for this purpose is N,N-diisopropylethylamine (Hünig's base). msu.edulibretexts.org While direct evidence for the use of this compound in such transformations is scarce in the literature, its structural similarity to established non-nucleophilic bases suggests its potential applicability.

This compound as a Catalyst or Co-catalyst in Organic Reactions

The catalytic applications of tertiary amines are vast and varied. While specific catalytic roles for this compound are not prominently documented, its properties as a sterically hindered amine provide a basis for discussing its potential in catalysis.

Tertiary amines are a cornerstone of nucleophilic organocatalysis, where they can activate substrates by forming reactive intermediates. numberanalytics.com However, the steric bulk of this compound likely impedes its ability to act as an efficient nucleophilic catalyst in many standard reactions, such as the Baylis-Hillman reaction, which typically benefits from less hindered amines. numberanalytics.com The steric hindrance can significantly slow down or prevent the initial nucleophilic attack required for catalyst turnover. rsc.org

In some catalytic systems, sterically hindered amines can play a crucial role as proton scavengers, facilitating reactions without interfering with the catalytic cycle. For instance, in transition metal-catalyzed cross-coupling reactions, a non-nucleophilic base is often required to neutralize the acid generated during the reaction, thereby regenerating the active catalyst.

While no specific examples detailing the use of this compound in this context are readily found, the general principle supports its potential application. Research has shown that sterically hindered amines are crucial for certain catalytic processes, such as the synthesis of other complex amines. mdpi.com

The steric properties of an amine catalyst can significantly influence the stereochemical outcome of a reaction. In some cases, a highly hindered amine can create a chiral pocket or a specific steric environment that favors the formation of one stereoisomer over another. While this is a general principle in asymmetric catalysis, there are no specific, documented instances of this compound being used to enhance reaction efficiency or selectivity. The effect of steric hindrance in tertiary amine catalysts has been noted in polymerization reactions, where less hindered amines sometimes show higher catalytic activity. rsc.org

Synthetic Utility in the Preparation of Diverse Tertiary Amine Derivatives and Analogues

While the direct use of this compound to synthesize other tertiary amines is not well-documented, the synthesis of related sterically hindered and tertiary amines provides insight into potential synthetic routes.

One common method for the synthesis of tertiary amines is the reductive amination of ketones or aldehydes with secondary amines. youtube.comyoutube.com This involves the formation of an enamine intermediate, which is then reduced. Another approach is the reaction of a secondary amine with an acid chloride to form an amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride. youtube.com

Advanced Characterization and Analytical Methodologies for 1 Isopropyl N,n,2, Trimethylpropylamine

Spectroscopic Methods for Structural Assignment (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 1-Isopropyl-N,N,2-trimethylpropylamine, which has the IUPAC name N,N,2,4-tetramethylpentan-3-amine. nih.gov Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-Isopropyl-N,N,2-trimethylpropylamine is expected to show several distinct signals corresponding to the non-equivalent protons in the molecule. The two methyl groups on the nitrogen atom would likely appear as a singlet, while the protons of the two isopropyl groups would exhibit characteristic splitting patterns (a doublet and a multiplet).

¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon environments. For 1-Isopropyl-N,N,2-trimethylpropylamine, this spectrum would confirm the presence of all nine carbon atoms, with distinct chemical shifts for the methyl, methine, and N-methyl carbons. Publicly available data indicates that both 1H and 13C NMR spectra have been recorded for this compound. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Isopropyl-N,N,2-trimethylpropylamine, the IR spectrum would be characterized by:

C-H Stretching Vibrations: Strong absorption bands in the 2850-3000 cm⁻¹ region, indicative of the aliphatic C-H bonds in the methyl and isopropyl groups.

C-N Stretching Vibrations: Absorptions characteristic of aliphatic amines, typically found in the 1020-1250 cm⁻¹ region. docbrown.info

Absence of N-H Bands: As a tertiary amine, its spectrum would notably lack the N-H stretching bands typically seen around 3300-3500 cm⁻¹ for primary and secondary amines. docbrown.info

Data confirms that an FTIR spectrum for this compound has been obtained using a potassium bromide (KBr) layer technique. nih.gov

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Molecular Ion Peak: The compound has a molecular formula of C₉H₂₁N and a molecular weight of approximately 143.27 g/mol . nih.gov In an MS experiment, the parent molecular ion [M]⁺ would be expected at an m/z of 143.

Fragmentation Pattern: The molecule would likely undergo fragmentation through cleavage of C-C and C-N bonds. A common fragmentation for amines is the alpha-cleavage, which would lead to the formation of stable iminium ions. The loss of an isopropyl group would be a probable fragmentation pathway.

Table 1: Spectroscopic Data for 1-Isopropyl-N,N,2,-trimethylpropylamine

| Technique | Information Provided | Expected/Observed Features | Reference |

|---|---|---|---|

| ¹H NMR | Maps proton environments | Signals for methyl and isopropyl groups with characteristic splitting. | nih.gov |

| ¹³C NMR | Shows number of unique carbon environments | Distinct signals for all 9 carbons in the structure. | nih.gov |

| IR | Identifies functional groups | C-H and C-N stretching bands; absence of N-H bands. | nih.gov |

| MS | Determines molecular weight and structure | Molecular ion peak at m/z 143; characteristic fragmentation pattern. | nih.gov |

Chromatographic Techniques for Analysis, Purity Assessment, and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for separating 1-Isopropyl-N,N,2-trimethylpropylamine from impurities or other components in a mixture, allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of 1-Isopropyl-N,N,2-trimethylpropylamine. sielc.com This method can be employed for both analytical quantification and for isolation of the compound. sielc.com

Stationary Phase: A Newcrom R1 HPLC column is suitable for this separation. sielc.com

Mobile Phase: The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid can be substituted with formic acid. sielc.com

Application: This method is scalable and can be used for preparative separation to isolate impurities. sielc.com It is also suitable for fast UPLC applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Gas Chromatography (GC) Given its boiling point of 131.8°C at 760 mmHg, 1-Isopropyl-N,N,2-trimethylpropylamine is sufficiently volatile for analysis by gas chromatography. alfa-chemistry.comlookchem.com GC is a powerful technique for separating and analyzing volatile compounds. A typical GC method would involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase.

Detector: A Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification (GC-MS). GC-MS analysis of similar amines is a common practice. nih.govnist.gov

Application: GC is highly effective for assessing the purity of the compound and quantifying it in solvent mixtures or reaction media.

Table 2: HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Applications | Analysis, Purity Assessment, Isolation | sielc.com |

Advanced Separation Techniques for Complex Mixtures

When 1-Isopropyl-N,N,2-trimethylpropylamine is present in complex mixtures, such as synthetic reaction broths or biological matrices, advanced separation techniques may be required for its effective isolation and purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) As an extension of the analytical HPLC method, preparative HPLC utilizes larger columns and higher flow rates to isolate significant quantities of a target compound. The analytical HPLC method described for 1-Isopropyl-N,N,2-trimethylpropylamine is noted to be scalable for preparative separation, making this a key technique for obtaining the pure compound from a mixture of impurities. sielc.com

Supercritical Fluid Chromatography (SFC) SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique bridges the gap between GC and HPLC and is particularly useful for the separation of chiral compounds and complex mixtures. SFC could offer a "greener" alternative to normal-phase HPLC, with faster separation times and reduced organic solvent consumption for the purification of 1-Isopropyl-N,N,2-trimethylpropylamine.

Multi-Dimensional Chromatography For exceptionally complex samples, multi-dimensional techniques like two-dimensional gas chromatography (GCxGC) or two-dimensional liquid chromatography (LCxLC) can be employed. These methods provide a significant increase in peak capacity and resolving power by subjecting the sample to two independent separation mechanisms. This would be particularly advantageous for resolving 1-Isopropyl-N,N,2-trimethylpropylamine from structurally similar isomers or impurities that may co-elute in a one-dimensional separation.

Future Research Directions and Perspectives in 1 Isopropyl N,n,2, Trimethylpropylamine Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of highly substituted amines like 1-Isopropyl-N,N,2,-trimethylpropylamine presents a considerable challenge to conventional synthetic methodologies. Direct alkylation of a corresponding secondary amine is often inefficient due to steric hindrance, which drastically slows reaction rates and can be complicated by competing elimination reactions. msu.edu Similarly, classical reductive amination of a suitably bulky ketone with dimethylamine (B145610) would face significant steric clashes. youtube.com

Future research must therefore focus on developing more robust and efficient synthetic strategies capable of overcoming these steric barriers.

Advanced Catalytic Methods: The development of novel palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has expanded the toolkit for forming C-N bonds. However, even these powerful methods have limitations when applied to extremely bulky amines. galchimia.com A key research direction will be the rational design of new phosphine (B1218219) ligands or catalysts specifically tailored to accommodate severely hindered coupling partners. galchimia.com

Photoredox Catalysis: Recent advancements in photoredox catalysis have enabled the synthesis of sterically hindered primary amines through the coupling of radical intermediates under mild conditions. nih.govacs.org Exploring similar photoredox-based strategies for the synthesis of tertiary amines could provide a novel entry point to structures like this compound. This might involve the generation of a nitrogen-centered radical from a dimethylamine precursor followed by its coupling with a sterically demanding alkyl radical. acs.org

Enzymatic Synthesis: Biocatalysis offers a compelling alternative for constructing sterically complex molecules with high selectivity. chemistryviews.org While challenging, the directed evolution of enzymes, such as imine reductases (IREDs) or aminotransferases, could yield variants capable of catalyzing the formation of highly congested amines. chemistryviews.org Researchers have successfully engineered IREDs for the synthesis of other bulky amines, suggesting this is a viable, albeit long-term, research goal.

Table 1: Comparison of Potential Synthetic Strategies for Sterically Hindered Amines

| Method | Description | Advantages | Challenges for this compound |

|---|---|---|---|

| Direct Alkylation | Reaction of a secondary amine with an alkyl halide. msu.edu | Simple reagents. | Extremely low reactivity and yield due to steric hindrance; competing elimination reactions. |

| Reductive Amination | Reaction of a ketone with a secondary amine under reducing conditions. youtube.com | One-pot procedure. | Severe steric clash between the ketone and amine hinders iminium ion formation and reduction. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with an aryl/alkyl halide. galchimia.com | Broad scope for aryl amines. | Requires development of highly specialized, bulky ligands to facilitate coupling of hindered alkyl groups. |

| Photoredox Catalysis | Radical-based coupling under photochemical conditions. nih.govacs.org | Mild reaction conditions; avoids strong bases/nucleophiles. | Unexplored for this specific substitution pattern; requires development of suitable radical precursors. |

| Enzymatic Synthesis | Use of engineered enzymes to catalyze C-N bond formation. chemistryviews.org | High stereoselectivity; environmentally benign. | Requires significant enzyme engineering and screening to find a variant that accepts the bulky substrate. |

Exploration of Unconventional Reactivity and Transformation Modes

The extreme steric shielding of the nitrogen lone pair in this compound is expected to suppress its nucleophilicity almost entirely. researchgate.net This opens the door to exploring its utility in contexts where traditional amine reactivity is undesirable.

Non-Nucleophilic Base: The compound could serve as a highly effective, sterically hindered non-nucleophilic base, analogous to commercially available bases like triisopropylamine (B1593748) or N,N-diisopropylethylamine (Hünig's base). msu.eduwikipedia.org Future studies would involve quantifying its pKa and evaluating its performance in promoting elimination reactions and other base-mediated transformations where the nucleophilicity of common amine bases can lead to unwanted side reactions.

Frustrated Lewis Pairs (FLPs): The steric bulk that prevents it from acting as a nucleophile also prevents it from forming a classical adduct with a Lewis acid. This combination of a sterically encumbered Lewis base and a Lewis acid constitutes a Frustrated Lewis Pair (FLP). FLPs are known to exhibit unique reactivity, such as the ability to activate small molecules like H₂, CO₂, and olefins. Research into the potential of this compound to act as the base component in new FLP systems is a promising frontier. researchgate.net

Unusual Bond Cleavage Reactions: Under specific thermal or catalytic conditions, tertiary amines can undergo unexpected C-N bond cleavage. nih.gov The significant strain inherent in the structure of this compound might make it susceptible to novel fragmentation or rearrangement pathways, leading to the discovery of new chemical transformations.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The complexity associated with the synthesis and reactivity of this compound makes it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML).

Reaction Prediction and Synthesis Planning: AI tools can be trained on vast chemical reaction databases to predict the outcomes of novel transformations or to propose retrosynthetic pathways. acs.orgjetir.org For a challenging target like this, an AI model could identify non-intuitive synthetic routes that a human chemist might overlook. sciencedaily.com

Optimization of Reaction Conditions: ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, ligand, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield or selectivity. medium.com This is particularly valuable for developing a viable synthesis for a sterically hindered molecule where yields are likely to be low initially. Automated platforms that combine robotic execution with ML optimization can accelerate this process significantly. medium.comchemicalprocessing.com

Discovery of New Reactivity: By analyzing large datasets, ML models can identify subtle patterns and correlations, potentially leading to the discovery of entirely new reactions or catalytic systems. chemistryworld.com An AI could be tasked with finding novel applications for a sterically hindered base like this compound by screening for reactions where its unique properties would be advantageous.

Design of Highly Selective Catalytic Systems Incorporating Tertiary Amine Motifs

While the compound itself may be too hindered to act as a conventional ligand, its structural motif is highly relevant to the design of selective catalysts.

Steric Directing Groups: The extreme bulk of the 1-isopropyl-2-methylpropyl group could be incorporated into directing groups to control the selectivity of C-H activation or other catalytic reactions. Research has shown that bulky α-tertiary amine motifs can steer palladium catalysts to activate typically less reactive C-H bonds with exceptional selectivity, overriding conventional electronic preferences. nih.gov Future work could involve designing substrates or ligands that feature this specific bulky group to achieve unprecedented levels of regioselectivity or stereoselectivity.

Chiral Catalysis: By incorporating this bulky, non-coordinating amine motif into a chiral scaffold, it may be possible to create a catalytic environment that is highly ordered and selective. The amine could act as a "steric wall," blocking certain approaches of a substrate to the catalyst's active site, thereby enhancing enantioselectivity. catalysis.blog

Organocatalysis: In the field of organocatalysis, bulky amines have been used to create highly effective catalyst systems. A bulky tertiary amine was found to be a crucial component in a three-part Lewis trio catalyst for enantioselective reactions. researchgate.net Designing new organocatalysts that leverage the specific steric profile of this compound could lead to new asymmetric transformations.

Fundamental Studies on Steric Hindrance and its Impact on Reactivity and Selectivity

This compound serves as a perfect model system for fundamental studies into the nature of steric effects in chemistry. fastercapital.comfastercapital.com

Quantifying Steric Parameters: Physical organic chemistry studies could be conducted to quantify the steric parameters (e.g., cone angle, buried volume) of the substituent groups. These experimental values could then be correlated with reaction rates and selectivities, providing valuable data for refining computational models of steric hindrance.

Impact on Molecular Structure and Dynamics: High-level computational studies (e.g., Density Functional Theory) and experimental methods (e.g., X-ray crystallography, NMR spectroscopy) can be used to investigate how extreme steric strain affects bond lengths, bond angles, and rotational barriers within the molecule. numberanalytics.comscience.gov Such studies provide fundamental insights into how molecules contort to accommodate bulky groups. chemistrytalk.org

Probing Reaction Mechanisms: The compound can be used as a mechanistic probe. For example, comparing its reactivity in a given reaction to that of less hindered amines (e.g., triethylamine, diisopropylethylamine) can help elucidate the degree to which steric hindrance plays a role in the transition state of the reaction. numberanalytics.comnumberanalytics.com This allows for a deeper understanding of how steric effects govern reaction pathways and selectivity. catalysis.blognumberanalytics.com

Table 2: Predicted Impact of Increasing Steric Hindrance on Reaction Parameters

| Amine Base | Relative Steric Bulk | Predicted Relative Rate of Nucleophilic Attack | Predicted Selectivity (Elimination vs. Substitution) |

|---|---|---|---|

| Triethylamine | Moderate | 1 (Baseline) | Moderate |

| N,N-Diisopropylethylamine | High | << 1 | High (Favors Elimination) |

| This compound | Extremely High | <<< 1 (Approaching zero) | Very High (Exclusively Elimination) |

Q & A

Q. What experimental controls are necessary to validate catalytic efficiency in reactions involving this amine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.